Pentafluoronitrobenzene's ability to capture electrons has been studied using crossed electron-molecular beam experiments. This technique helps scientists understand the behavior of low-energy electrons interacting with complex molecules. (Source: )
Electrochemistry:
Research has investigated the electroreduction of pentafluoronitrobenzene in dimethylformamide solution. This process leads to the formation of octafluoro-4,4'-dinitro-biphenyl, a molecule with potential applications in material science. (Source: )
Organic Synthesis:
Pentafluoronitrobenzene has been used as a precursor in the synthesis of p-azidotetrafluoroaniline. This molecule finds application as a photoaffinity reagent, a tool used to study protein-ligand interactions in biological systems. (Source: )
Pentafluoronitrobenzene (C6F5NO2) is an aromatic organic compound belonging to the class of halonitrobenzenes. It is a colorless liquid at room temperature with a strong aromatic odor []. While its natural origins are not well documented, it is primarily synthesized for research purposes due to its unique properties. Pentafluoronitrobenzene has gained significance in scientific research for several reasons, including its use as a:
Fluorinating agent: Due to the high electronegativity of the fluorine atoms, pentafluoronitrobenzene can act as a mild fluorinating agent in organic reactions.
Synthetic precursor: The presence of the nitro group and fluorine atoms makes it a valuable intermediate in the synthesis of various fluorinated aromatic compounds with potential applications in pharmaceuticals and materials science.
Probe molecule: Its unique spectroscopic properties, particularly in fluorine-19 nuclear magnetic resonance (19F NMR), make it a useful probe molecule for studying protein-ligand interactions.
Molecular Structure Analysis
Pentafluoronitrobenzene possesses a six-membered benzene ring with five fluorine atoms attached and a nitro group (NO2) positioned at one of the remaining carbons. The presence of these electron-withdrawing substituents significantly affects the molecule's structure and properties.
Bond lengths and angles: The C-F bonds are shorter and stronger than C-H bonds due to the high electronegativity of fluorine. The nitro group also influences bond lengths and angles within the ring, leading to a slightly distorted hexagonal shape [].
Aromatic character: Despite the distortions, the molecule retains its aromaticity due to the delocalization of electrons across the ring system.
Chemical Reactions Analysis
Synthesis
Common methods for synthesizing pentafluoronitrobenzene involve nitration of fluorobenzene with a mixture of concentrated nitric and sulfuric acids.
Reactions:
Nucleophilic aromatic substitution (S_NAr): Pentafluoronitrobenzene can undergo S_NAr reactions, where the nitro group is replaced by a nucleophile under appropriate conditions. The strong electron-withdrawing effect of the fluorine atoms deactivates the ring towards nucleophilic attack, requiring harsh reaction conditions.
Reduction: The nitro group can be reduced to an amine group using various reducing agents, such as tin and hydrochloric acid.
(Balanced chemical equations can be found in the referenced resources)
Physical And Chemical Properties Analysis
Melting point: 48-50 °C []
Boiling point: 205 °C []
Density: 1.50 g/cm³ []
Solubility: Insoluble in water, soluble in organic solvents like dichloromethane and chloroform []
Stability: Relatively stable under ambient conditions but decomposes upon heating.
The mechanism of action of pentafluoronitrobenzene depends on the specific application.
Fluorination: As a fluorinating agent, pentafluoronitrobenzene likely reacts with nucleophiles, transferring a fluorine atom in the process. The exact mechanism can vary depending on the reaction conditions and substrate.
Protein-ligand interactions: In this context, the mechanism involves non-covalent interactions between the fluorine atoms and specific amino acid residues in proteins, allowing researchers to study binding affinities and orientations.
Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.; H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms
Irritant
Other CAS
880-78-4
Wikipedia
Pentafluoronitrobenzene
Dates
Modify: 2023-08-15
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